2-Methoxyethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidine (DHPM) family, synthesized via the Biginelli reaction, which involves a one-pot condensation of an aldehyde (e.g., 4-bromobenzaldehyde), a β-keto ester (e.g., 2-methoxyethyl acetoacetate), and urea or thiourea . Key structural features include:
- 2-Methoxyethyl ester at position 5, enhancing solubility compared to simpler esters (e.g., methyl or ethyl).
- 4-Bromophenyl substituent at position 4, contributing to halogen bonding and steric effects.
- 6-Methyl group and 2-oxo moiety on the tetrahydropyrimidine ring, stabilizing the planar conformation .
DHPM derivatives are studied for diverse bioactivities, including anticancer, antibacterial, and enzyme inhibition .
Properties
IUPAC Name |
2-methoxyethyl 4-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-9-12(14(19)22-8-7-21-2)13(18-15(20)17-9)10-3-5-11(16)6-4-10/h3-6,13H,7-8H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKFHVMDCORVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of urea and a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group
The bromine atom at the para position of the phenyl ring undergoes substitution reactions with nucleophiles. This reactivity is critical for derivatization:
Key Finding : Suzuki coupling enables introduction of aromatic moieties for structure-activity studies in medicinal chemistry .
Reduction of the 2-Oxo Group
The carbonyl group at position 2 of the tetrahydropyrimidine ring is reducible:
Mechanistic Note : Stereoselectivity in NaBH₄ reductions depends on ring conformation .
Oxidation Reactions
Controlled oxidation modifies the tetrahydropyrimidine core:
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Oxidant : KMnO₄/H₂SO₄
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Product : 2-Oxo group remains intact, but methyl at C6 oxidizes to carboxylic acid .
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Application : Generates polar derivatives for solubility studies .
Ester Hydrolysis and Functionalization
The methoxyethyl ester undergoes hydrolysis and subsequent reactions:
Stability : The ester is stable under physiological pH but hydrolyzes in strongly acidic/basic conditions .
Cyclization and Heterocycle Formation
The tetrahydropyrimidine core participates in annulation reactions:
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Reagent : CS₂, K₂CO₃, DMF
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Conditions : Solvent-free, 120°C, 1h
Structural Impact : Fusion enhances π-conjugation, relevant for materials science .
Comparative Reactivity with Halogenated Analogs
Reactivity trends for X = Br, Cl, I in 4-(4-X-phenyl) derivatives:
| Halogen | NAS Rate | Electrophilic Reactivity | Cross-Coupling Efficiency |
|---|---|---|---|
| Br | Moderate | High | Excellent (Pd-catalyzed) |
| Cl | Slow | Moderate | Poor |
| I | Fast | Low | Good |
Insight : Bromine offers balanced reactivity for NAS and cross-coupling .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in various medicinal applications:
Antimicrobial Activity
Research indicates that this compound exhibits moderate antibacterial properties against several pathogens. The Minimum Inhibitory Concentration (MIC) values for selected microorganisms are as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These results suggest its potential as a lead compound for developing new antimicrobial agents.
Neuropharmacological Effects
Preliminary studies have indicated that derivatives of this compound may possess neuroprotective properties. Animal models have demonstrated potential benefits in reducing seizures and enhancing cognitive functions. The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
Enzyme Inhibition Studies
The compound has been utilized in studies related to enzyme inhibition, particularly targeting enzymes involved in metabolic pathways. Its structure allows it to act as an inhibitor or modulator of specific enzymes, making it a valuable tool in biochemical research.
Material Science
In addition to its biological applications, the compound is being explored for its use in material science:
Polymer Synthesis
The unique structure of 2-Methoxyethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate allows it to be used as a building block for synthesizing advanced polymers with specific properties. These polymers can be tailored for applications in coatings and advanced materials.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate aldehydes with ethyl acetoacetate followed by cyclization with urea under acidic conditions. The final step often involves esterification with methoxyethanol to yield the target compound.
Case Studies
Several case studies have highlighted the applications of this compound:
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers tested the antimicrobial efficacy of various derivatives of tetrahydropyrimidines against clinical isolates of bacteria and fungi. The results confirmed that the brominated derivative exhibited significant antibacterial activity compared to non-brominated analogs.
Case Study 2: Neuroprotective Studies
Another study focused on the neuroprotective effects of this compound in animal models of epilepsy. The findings indicated that treatment with the compound resulted in a significant reduction in seizure frequency and severity, suggesting its potential utility as a therapeutic agent for neurological disorders.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Substituent Variations at Position 5 (Ester Group)
Key Insight : The 2-methoxyethyl group in the target compound may improve bioavailability compared to methyl/ethyl esters, though direct biological data are lacking in the evidence. Methyl esters show higher cytotoxicity in some assays .
Substituent Variations at Position 2 (Oxo vs. Thioxo)
Key Insight : Thioxo derivatives exhibit stronger antioxidant activity but may have reduced metabolic stability compared to oxo analogs .
Substituent Variations at Position 4 (Aryl Group)
Key Insight : Bromine at position 4 enhances electronic effects, while methoxy or hydroxyl groups improve solubility or hydrogen-bonding interactions .
Biological Activity
The compound 2-Methoxyethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C15H17BrN2O4
- Molecular Weight : 369.21 g/mol
- CAS Number : 294197-70-9
Antiviral Activity
Recent research has highlighted the potential antiviral properties of compounds within the tetrahydropyrimidine family. For instance, derivatives similar to 2-Methoxyethyl 4-(4-bromophenyl)-6-methyl-2-oxo have shown inhibitory effects on HIV integrase, an essential enzyme for viral replication. A study reported that certain derivatives exhibited IC50 values as low as 0.65 µM against HIV integrase, suggesting a promising avenue for further exploration .
Enzyme Inhibition Studies
In vitro assays have demonstrated that various tetrahydropyrimidine derivatives can inhibit critical enzymes involved in viral replication and other biological processes. The structure of 2-Methoxyethyl 4-(4-bromophenyl)-6-methyl-2-oxo suggests it may interact similarly with these enzymes due to its structural analogies with known inhibitors .
Case Study: Synthesis and Evaluation of Derivatives
A comprehensive study synthesized several derivatives related to tetrahydropyrimidines and evaluated their biological activities. The findings indicated that modifications in the phenyl ring and the presence of halogens significantly influenced the compounds' inhibitory activities against various targets, including HIV integrase .
Table of Biological Activities
The mechanism by which compounds like 2-Methoxyethyl 4-(4-bromophenyl)-6-methyl-2-oxo exert their biological effects is likely multifaceted. These compounds may interact with enzyme active sites or modulate signaling pathways crucial for cellular processes. Molecular docking studies have been employed to elucidate these interactions, providing insights into binding affinities and potential therapeutic applications .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing this compound, and how does its bromophenyl substituent influence reaction efficiency?
Methodological Answer: The compound can be synthesized via the Biginelli reaction, a multicomponent condensation of an aldehyde (e.g., 4-bromobenzaldehyde), a β-keto ester (e.g., methyl or ethyl acetoacetate), and urea/thiourea derivatives. A typical protocol involves refluxing in ethanol with HCl as a catalyst (3 hours), followed by recrystallization from ethanol to achieve purity >95% . The electron-withdrawing bromophenyl group may reduce reaction rates compared to methoxy or hydroxy substituents due to steric and electronic effects. For analogs, yields range from 70–85% under similar conditions, but brominated derivatives often require extended reaction times or higher catalyst loadings .
Q. Q2. How can spectroscopic methods (NMR, X-ray) be used to confirm the compound’s structure and purity?
Methodological Answer:
- 1H NMR : Key signals include the methoxyethyl group (δ ~3.4–3.6 ppm for OCH2CH2OCH3), the tetrahydropyrimidine ring proton (δ ~5.3–5.4 ppm), and aromatic protons (δ ~6.9–7.2 ppm for bromophenyl). The methyl group on the pyrimidine ring appears as a singlet near δ 2.3 ppm .
- X-ray crystallography : Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 12.68 Å, b = 7.31 Å, c = 19.95 Å, β = 114.4°) confirm molecular packing and hydrogen-bonding patterns. Data-to-parameter ratios >12:1 ensure structural reliability .
Advanced Research Questions
Q. Q3. How do solvent polarity and catalyst choice affect regioselectivity in Biginelli reactions for bromophenyl-substituted dihydropyrimidines?
Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the aldehyde, favoring cyclization at the 4-position of the dihydropyrimidine ring. In contrast, ethanol or methanol promotes keto-enol tautomer stabilization, reducing side products. HCl or Lewis acids (e.g., Yb(OTf)3) improve yields for brominated derivatives by activating the aldehyde carbonyl. For example, HCl-catalyzed reactions in ethanol achieve 77% yields for 4-bromo-2-hydroxyphenyl analogs, while Yb(OTf)3 increases yields to 85% by reducing enolization .
Q. Q4. What strategies resolve contradictions in thermodynamic stability data for bromophenyl-substituted dihydropyrimidines?
Methodological Answer: Discrepancies in melting points (e.g., 231–232°C for bromophenyl derivatives vs. 220–225°C for methoxy analogs) arise from crystallinity differences. Recrystallization from ethanol or acetonitrile improves purity and consistency. Differential scanning calorimetry (DSC) can quantify enthalpy changes (ΔH) during decomposition, with bromophenyl derivatives showing higher thermal stability (ΔH ~150–200 J/g) due to halogen-mediated intermolecular interactions .
Q. Q5. How does the bromophenyl group influence the compound’s electronic properties and reactivity in further functionalization?
Methodological Answer: The bromine atom acts as a strong electron-withdrawing group, reducing electron density on the pyrimidine ring (confirmed by DFT calculations). This decreases nucleophilic aromatic substitution reactivity at the 4-position but facilitates Suzuki-Miyaura cross-coupling for introducing aryl groups. For example, coupling with phenylboronic acid in Pd(PPh3)4/Na2CO3 systems achieves >80% conversion at 80°C .
Q. Q6. What crystallographic techniques are most effective for analyzing hydrogen-bonding networks in bromophenyl-substituted dihydropyrimidines?
Methodological Answer: Single-crystal X-ray diffraction with a Cu-Kα source (λ = 1.5418 Å) resolves intermolecular interactions. For bromophenyl derivatives, N–H···O hydrogen bonds (2.8–3.0 Å) and C–H···Br interactions (3.3–3.5 Å) dominate the packing. High-resolution data (R factor <0.05) ensure accurate refinement of disordered methoxyethyl groups .
Data Interpretation and Optimization
Q. Q7. How can conflicting NMR spectral data for similar dihydropyrimidines be reconciled?
Methodological Answer: Discrepancies in chemical shifts (e.g., δ 5.3 vs. 5.5 ppm for the tetrahydropyrimidine proton) often stem from solvent effects (DMSO-d6 vs. CDCl3) or concentration-dependent aggregation. Standardizing solvent systems and using 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns and assigns overlapping signals. For example, HSQC confirms correlations between the methoxyethyl protons and adjacent carbons .
Q. Q8. What computational methods predict the compound’s solubility and bioavailability?
Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model solvation free energy in water and DMSO. Quantitative structure-property relationship (QSPR) models using logP values (~2.5 for bromophenyl derivatives) predict moderate membrane permeability. ADMET predictions via SwissADME indicate low bioavailability (<30%) due to high molecular weight (>400 g/mol) and rotatable bonds (>8) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
